molecular formula C12H21NO4 B6215828 tert-butyl 1-(hydroxymethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate CAS No. 2751610-62-3

tert-butyl 1-(hydroxymethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B6215828
CAS No.: 2751610-62-3
M. Wt: 243.30 g/mol
InChI Key: JHVJKMWVZVWIGN-UHFFFAOYSA-N
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Description

Tert-butyl 1-(hydroxymethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.30 g/mol. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 1-(hydroxymethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate involves the protection of a hydroxyl group, followed by a nucleophilic substitution reaction to introduce the azabicyclo[3.2.1]octane ring system, and finally, esterification of the carboxylic acid group with tert-butyl alcohol.", "Starting Materials": [ "4-hydroxybutanal", "2-methyl-2-butanol", "sodium hydride", "1,3-dibromopropane", "sodium azide", "sodium borohydride", "acetic acid", "tert-butyl alcohol", "triethylamine", "dimethylformamide", "dicyclohexylcarbodiimide" ], "Reaction": [ "Protection of the hydroxyl group in 4-hydroxybutanal with 2-methyl-2-butanol and catalytic acid to form tert-butyl 4-(hydroxymethyl)pentanoate", "Reaction of tert-butyl 4-(hydroxymethyl)pentanoate with sodium hydride and 1,3-dibromopropane to form tert-butyl 1-(bromomethyl)-4-oxopentylate", "Reaction of tert-butyl 1-(bromomethyl)-4-oxopentylate with sodium azide and sodium borohydride to form tert-butyl 1-(azidomethyl)-4-oxopentylate", "Reduction of tert-butyl 1-(azidomethyl)-4-oxopentylate with sodium borohydride to form tert-butyl 1-(aminomethyl)-4-oxopentylate", "Reaction of tert-butyl 1-(aminomethyl)-4-oxopentylate with acetic acid and triethylamine to form tert-butyl 1-(hydroxymethyl)-4-oxopentylate", "Cyclization of tert-butyl 1-(hydroxymethyl)-4-oxopentylate with sodium hydride to form tert-butyl 1-(hydroxymethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate", "Esterification of tert-butyl 1-(hydroxymethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate with tert-butyl alcohol and dicyclohexylcarbodiimide in dimethylformamide to form tert-butyl 1-(hydroxymethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate" ] }

CAS No.

2751610-62-3

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 1-(hydroxymethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-12(8-14)6-9(13)4-5-16-12/h9,14H,4-8H2,1-3H3

InChI Key

JHVJKMWVZVWIGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1CCO2)CO

Purity

95

Origin of Product

United States

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